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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic data of
monoazo lake pigments, a class of organic colorants widely used in various industries,
including pharmaceuticals for coatings and coloration. Understanding the solid-state chemistry
of these pigments is crucial for controlling their physical and chemical properties, such as color,
stability, and dissolution rates. This document summarizes key crystallographic data, details the
experimental protocols for their determination, and provides visualizations of experimental
workflows.

Introduction to Monoazo Lake Pigments

Monoazo lake pigments are formed by the precipitation of a water-soluble monoazo dye with a
metallic salt, typically of calcium, barium, or strontium. The resulting insoluble pigment exhibits
distinct crystalline structures that dictate its performance characteristics. The molecular
structure generally consists of an aromatic or heteroaromatic ring system linked by an azo
group (-N=N-) to a coupling component, often a naphthol derivative. The presence of sulfonic
acid and/or carboxylic acid groups facilitates the formation of the metallic salt.

Crystallographic Data of Selected Monoazo Lake
Pigments
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The determination of the crystal structures of monoazo lake pigments is challenging due to
their low solubility, which often hinders the growth of single crystals suitable for X-ray
diffraction. Consequently, many structures are solved from high-resolution powder X-ray
diffraction data. The following tables summarize the crystallographic data for several industrially
significant monoazo lake pigments.

Table 1: Crystallographic Data of C.l. Pigment Red 57:1 Hydrates

C.l. Pigment Red 57:1 is one of the most important organic red pigments, and its different
hydration states exhibit distinct crystal structures. All three phases crystallize in the monoclinic
space group P21/c with four molecules per unit cell (Z=4).[1][2][3] The crystal structures consist
of double layers, with a polar layer containing water molecules, calcium ions, and the sulfonate
and carboxylate groups, and a nonpolar layer comprising the naphthalene and toluene
moieties.[1][3]

Hydration Chemical Crystal Space Unit Cell
State Formula System Group Parameters
Data not
Ca(CisH12N:2 o available in
Anhydrous Monoclinic pP21/c
0O6S) searched
literature
Data not
Ca(CisH12Nz2 o available in
Monohydrate Monoclinic P21/c
06S)-H20 searched
literature
Data not
] Ca(C1sH12Nz2 o available in
Trihydrate Monoclinic pP21/c
06S)-3H20 searched
literature

Table 2: Crystallographic Data of Other Monoazo Lake Pigments
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Pigment
Name

C.l. Name

Chemical
Formula

Crystal
System

Space
Group

Unit Cell
Paramete
rs

Pigment
Red 48:2
(a-phase)

15865:2

Ca(CisH11
CIN206S)-
H20

Monoclinic

P21/c

a=
25.186(3)
A b=
6.848(1) A,
c=
22.863(3)
AB=
100.95(1)°

Pigment
Red 53:2

(y-phase)

15585:2

Ca(Ci7H12

CIN204S)2-

2H20

Monoclinic

P21/c

a=
23.327(2)
A b=
6.9531(6)
Ac=
12.015(1)
AB=
101.46(1)°

Pigment
Red 4

12085

CisH11CIN
203

Monoclinic

P21/c

a=
6.94030(10
YA b=
12.6111(2)
A c=
15.7945(2)
AB=
96.4440(10
)

Experimental Protocols

The crystallographic data presented in this guide are primarily obtained through single-crystal

and powder X-ray diffraction techniques.

Single-Crystal X-ray Diffraction (SC-XRD)
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Due to the aforementioned difficulty in growing suitable single crystals of monoazo lake
pigments, this technique is less common but provides the most accurate structural information
when successful.

Methodology:

» Crystal Growth: High-quality single crystals are grown from a dilute solution of the purified
pigment in a suitable solvent or solvent mixture. Slow evaporation, slow cooling, or vapor
diffusion methods are commonly employed. The ideal crystal size for SC-XRD is typically in
the range of 0.1 to 0.5 mm in all dimensions.

o Crystal Mounting: A selected single crystal is mounted on a goniometer head, often using a
cryo-loop or a glass fiber with a suitable adhesive.

o Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a
monochromatic X-ray beam (e.g., Cu Ka or Mo Ka radiation). The crystal is rotated, and the
diffraction pattern is collected on a detector (e.g., a CCD or CMOS detector). Data is
collected over a wide range of angles to ensure a complete dataset.

» Data Processing: The collected diffraction intensities are integrated, corrected for various
factors (e.g., Lorentz and polarization effects, absorption), and scaled.

 Structure Solution and Refinement: The crystal structure is solved using direct methods or
Patterson methods to obtain an initial model of the atomic positions. This model is then
refined against the experimental data to improve the accuracy of the atomic coordinates,
bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD)

PXRD is the more common technique for the structural characterization of monoazo lake
pigments due to the microcrystalline nature of the precipitated powders.

Methodology:

o Sample Preparation: A fine powder of the pigment is gently packed into a sample holder. The
surface of the powder should be flat and level with the holder's surface to ensure accurate
diffraction angles.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Data Collection: The sample is placed in a powder diffractometer. A monochromatic X-ray
beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a
function of the diffraction angle (26). The sample is typically rotated during the measurement
to ensure that all possible crystal orientations are sampled.

o Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 20) is analyzed. The
positions and intensities of the diffraction peaks are used to determine the unit cell
parameters and space group of the crystalline phase.

e Structure Solution (ab initio): For novel structures, the unit cell is first indexed from the peak
positions. The integrated intensities of the peaks are then used in structure solution
programs, often employing real-space methods like simulated annealing, to determine the
arrangement of the molecule within the unit cell.

» Rietveld Refinement: The entire calculated powder pattern is fitted to the experimental
pattern, refining the structural and instrumental parameters to obtain the final crystal
structure.

Visualizations

The following diagrams illustrate the general workflows for determining the crystal structure of
monoazo lake pigments.

General experimental workflow for crystal structure determination.
Data analysis pathways for crystallographic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Crystallographic Data of Monoazo Lake Pigments: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100630#crystallographic-data-of-monoazo-lake-
pigments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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